1,8,9,10-Tetramethoxyanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,9,10-Tetramethoxyanthracene: is a polycyclic aromatic hydrocarbon derivative with four methoxy groups attached to the anthracene core. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8,9,10-Tetramethoxyanthracene can be synthesized from commercially available and inexpensive 1,8-dihydroxyanthraquinone. The key steps in the synthesis involve bromination of 1,8-dimethoxyanthracene to form 1,8-dibromo-4,5-dimethoxyanthracene, followed by copper (I) catalyzed replacement of bromo substituents with methoxy groups .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,8,9,10-Tetramethoxyanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracene derivatives
Scientific Research Applications
1,8,9,10-Tetramethoxyanthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices
Mechanism of Action
The mechanism of action of 1,8,9,10-Tetramethoxyanthracene involves its interaction with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. Additionally, its methoxy groups can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
- 1,4,5,8-Tetramethoxyanthracene
- 2,3,6,7-Tetramethoxyanthracene
- 1,4,10-Trimethoxyanthracene-2-carbaldehyde
Comparison: 1,8,9,10-Tetramethoxyanthracene is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and interaction with other molecules. Compared to other tetramethoxyanthracene derivatives, it exhibits distinct photophysical properties and potential biological activities .
Properties
CAS No. |
106752-94-7 |
---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1,8,9,10-tetramethoxyanthracene |
InChI |
InChI=1S/C18H18O4/c1-19-13-9-5-7-11-15(13)18(22-4)16-12(17(11)21-3)8-6-10-14(16)20-2/h5-10H,1-4H3 |
InChI Key |
DPTFJEMBEVUKPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=C3C(=C2OC)C=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.